2-[4-(dimethylsulfamoylamino)but-2-ynyl]-3,4-dihydro-1H-isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(dimethylsulfamoylamino)but-2-ynyl]-3,4-dihydro-1H-isoquinoline, also known as Dimebon, is a small molecule drug that has been extensively studied for its potential therapeutic effects in various diseases. It was initially developed as an antihistamine but was later found to have neuroprotective properties.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Isoquinolines, including derivatives similar to the compound , are synthesized through reactions with dimethyl acetylenedicarboxylate (DMAD) in the presence of amides, producing specific isoquinolinyl compounds. This method demonstrates the flexibility in modifying isoquinoline structures for various applications (Yavari, Ghazanfarpour-Darjani, Sabbaghan, & Hossaini, 2007).
Anticancer Applications
- Isoquinoline derivatives have been evaluated as potential anticancer agents. For example, certain isoquinoline derivatives showed promising antitumor activity when incorporated into targeted delivery systems like transferrin-conjugated liposomes, indicating the potential of isoquinoline structures in cancer treatment (Yang, Yang, Chai, Yang, Lee, Liao, & Teng, 2015).
Use in Solar Cell Technology
- Certain isoquinoline derivatives have been used in dye-sensitized solar cells to improve photoelectric conversion efficiency. This suggests that modifications of the isoquinoline structure can be effectively utilized in renewable energy technologies (Wu, Meng, Li, Teng, & Hua, 2009).
Applications in Synthesis of Other Compounds
- Isoquinoline derivatives play a role in the synthesis of various compounds. For example, they can be used in three-component coupling reactions, indicating their utility as intermediates in complex chemical syntheses (Yadav, Reddy, Yadav, & Gupta, 2008).
Drug Development
- Isoquinolinesulfonamides, structurally related to the compound , have shown potential as inhibitors of human carbonic anhydrases, a key target in drug development for various diseases (Mader, Brynda, Gitto, Agnello, Pachl, Supuran, Chimirri, & Řezáčová, 2011).
Propiedades
IUPAC Name |
2-[4-(dimethylsulfamoylamino)but-2-ynyl]-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-17(2)21(19,20)16-10-5-6-11-18-12-9-14-7-3-4-8-15(14)13-18/h3-4,7-8,16H,9-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEDESLBZFWKSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC#CCN1CCC2=CC=CC=C2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(dimethylsulfamoylamino)but-2-ynyl]-3,4-dihydro-1H-isoquinoline |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.